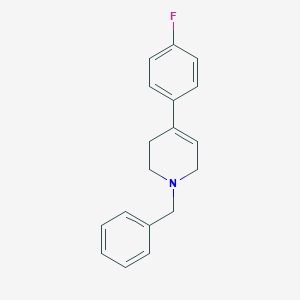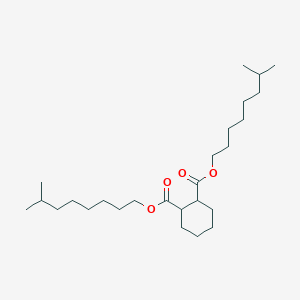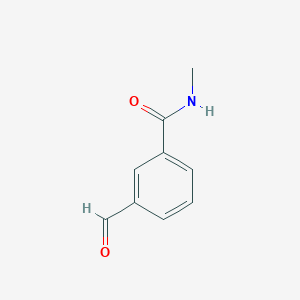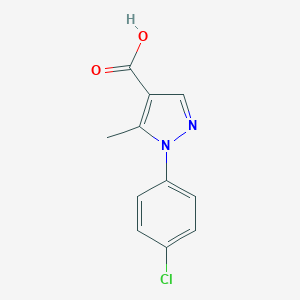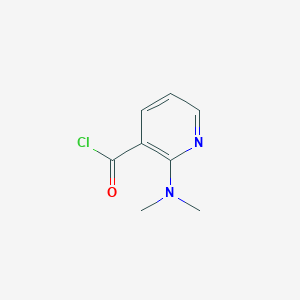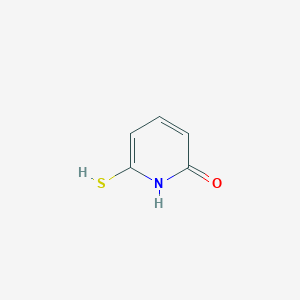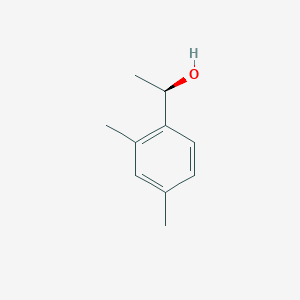
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom, making it optically active. This compound is a secondary alcohol with a phenyl ring substituted at the 2 and 4 positions by methyl groups. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of 2,4-dimethylacetophenone using a chiral reducing agent such as ®-CBS catalyst (oxazaborolidine) in the presence of borane (BH3). The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures to ensure high enantioselectivity.
Grignard Reaction: Another method involves the reaction of 2,4-dimethylbenzyl chloride with ethylmagnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound often employs the reduction of 2,4-dimethylacetophenone due to its scalability and cost-effectiveness. The process involves:
Catalytic Hydrogenation: Using a chiral catalyst such as Rhodium or Ruthenium complexes under hydrogen gas at controlled pressures and temperatures.
Enzymatic Reduction: Utilizing enzymes like alcohol dehydrogenases in biocatalytic processes to achieve high enantioselectivity and yield.
Types of Reactions:
Oxidation: this compound can be oxidized to 2,4-dimethylacetophenone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Reduction: The compound can undergo further reduction to form the corresponding alkane, 2,4-dimethylphenylethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3.
Major Products:
Oxidation: 2,4-dimethylacetophenone.
Reduction: 2,4-dimethylphenylethane.
Substitution: 1-chloro-2,4-dimethylphenylethane, 1-bromo-2,4-dimethylphenylethane.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol depends on its application:
As a Chiral Auxiliary: It facilitates the formation of chiral centers in target molecules through diastereoselective reactions.
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to observed biological effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(2,4-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different optical activity.
2,4-Dimethylbenzyl alcohol: Lacks the chiral center, resulting in different reactivity and applications.
2,4-Dimethylacetophenone: The oxidized form of the compound, used in different synthetic applications.
Uniqueness: (1R)-1-(2,4-dimethylphenyl)ethan-1-ol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific stereochemistry allows for selective interactions in biological systems, distinguishing it from its achiral or differently chiral counterparts.
Eigenschaften
IUPAC Name |
(1R)-1-(2,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHQUGRUHBFDFT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
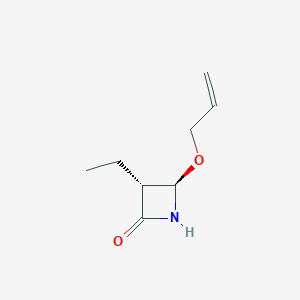
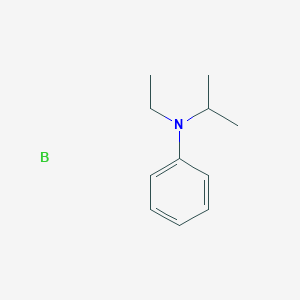
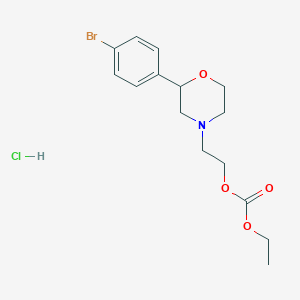
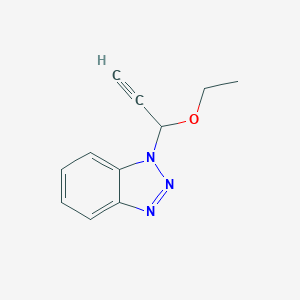
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
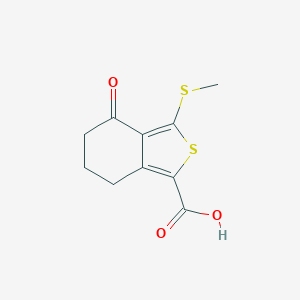
![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)
